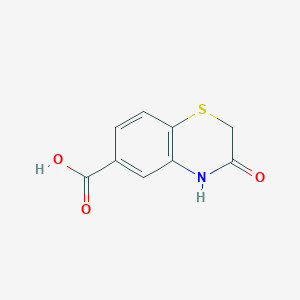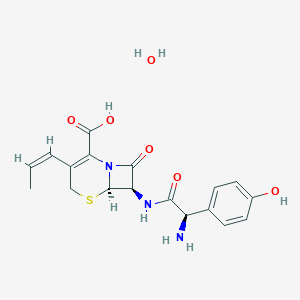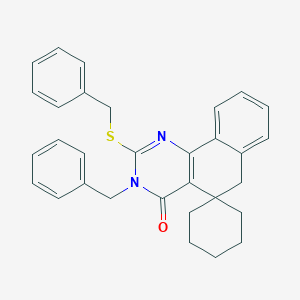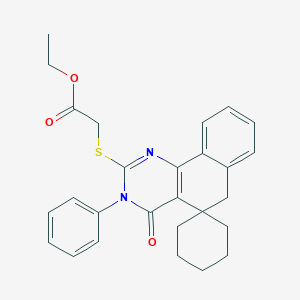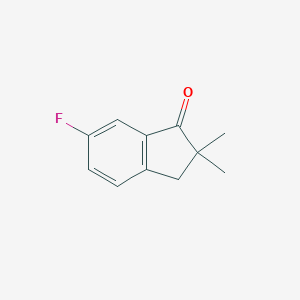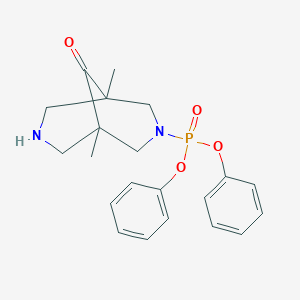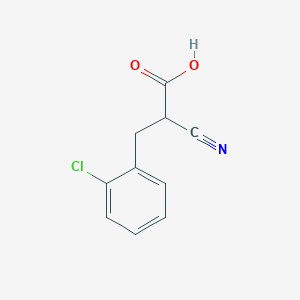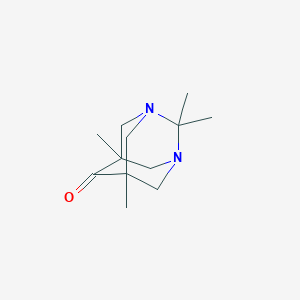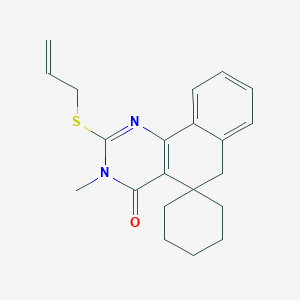
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-methyl-2-(2-propenylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-methyl-2-(2-propenylthio)- is a chemical compound that has gained significant attention in the scientific community due to its potential biological and pharmacological properties. This compound is a spirocyclic quinazoline derivative that contains a cyclohexanone ring and a propenylthio group.
Wirkmechanismus
The exact mechanism of action of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-methyl-2-(2-propenylthio)- is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, leading to their death. Additionally, it may modulate the activity of certain neurotransmitters in the brain, leading to its anticonvulsant and analgesic properties.
Biochemische Und Physiologische Effekte
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-methyl-2-(2-propenylthio)- has been shown to exhibit significant biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells, leading to their death. Additionally, it has been shown to modulate the activity of certain neurotransmitters in the brain, leading to its anticonvulsant and analgesic properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-methyl-2-(2-propenylthio)- in lab experiments include its significant antitumor, anti-inflammatory, analgesic, and anticonvulsant properties. However, its limitations include its low yield in the synthesis method and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-methyl-2-(2-propenylthio)-. These include further studies on its mechanism of action, optimization of the synthesis method to improve yield, and exploration of its potential use as a therapeutic agent for cancer, inflammation, pain, and epilepsy. Additionally, its potential use as a diagnostic tool for cancer and other diseases may also be explored in the future.
Conclusion:
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-methyl-2-(2-propenylthio)- is a chemical compound that has significant potential for biological and pharmacological applications. Its antitumor, anti-inflammatory, analgesic, and anticonvulsant properties make it an attractive candidate for further research. However, more studies are needed to fully understand its mechanism of action and optimize its synthesis method. The future directions for research on this compound are promising, and it may have significant implications for the diagnosis and treatment of various diseases.
Synthesemethoden
The synthesis of Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-methyl-2-(2-propenylthio)- involves the reaction of 2-aminobenzoic acid with cyclohexanone in the presence of phosphorous oxychloride. The resulting product is then subjected to reaction with 2-propenylthiol in the presence of potassium carbonate to obtain the desired compound. The yield of this synthesis method is around 65%.
Wissenschaftliche Forschungsanwendungen
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-methyl-2-(2-propenylthio)- has been extensively studied for its potential biological and pharmacological properties. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to possess significant anti-inflammatory, analgesic, and anticonvulsant properties.
Eigenschaften
CAS-Nummer |
172984-37-1 |
|---|---|
Produktname |
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-methyl-2-(2-propenylthio)- |
Molekularformel |
C21H24N2OS |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
3-methyl-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C21H24N2OS/c1-3-13-25-20-22-18-16-10-6-5-9-15(16)14-21(11-7-4-8-12-21)17(18)19(24)23(20)2/h3,5-6,9-10H,1,4,7-8,11-14H2,2H3 |
InChI-Schlüssel |
VSIMTUYWVZXNNK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N=C1SCC=C |
Kanonische SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N=C1SCC=C |
Andere CAS-Nummern |
172984-37-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B188424.png)
